N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that incorporates both benzimidazole and benzothiazole moieties, which are known for their diverse pharmacological properties.
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide belongs to a class of compounds known as benzimidazole derivatives. These compounds are characterized by their bicyclic structure, which includes a benzene ring fused to an imidazole ring. The presence of the benzothiazole group enhances the compound's biological activity, making it a subject of interest in drug development .
The synthesis of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide typically involves several steps, including the formation of the benzimidazole core and subsequent functionalization to introduce the acetamide group.
Technical Details:
The molecular structure of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide features:
The compound's structural data can be summarized as follows:
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide can participate in various chemical reactions, including:
Technical Details:
These reactions are typically performed under controlled conditions to optimize yields and minimize side reactions. The stability of the compound under various conditions is also assessed during these studies .
The mechanism of action for N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit activities such as:
The specific pathways and interactions are still under investigation, with ongoing studies aimed at elucidating detailed mechanisms .
Key chemical properties include:
Relevant analytical data often includes melting point, boiling point, and spectral data that confirm its identity and purity .
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide has several potential applications:
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide represents a structurally sophisticated hybrid molecule incorporating two pharmacologically significant heterocyclic systems: benzothiazole and benzimidazole. This molecular architecture positions it as a compound of substantial interest in medicinal chemistry and drug discovery. The strategic fusion of these privileged scaffolds creates a unique chemical entity with enhanced electronic properties and potential biological interactions. As a synthetic small molecule (CAS 77464-35-8), it exemplifies modern approaches to designing bioactive compounds through rational hybridization, leveraging the inherent properties of both heterocyclic components to achieve targeted molecular interactions. Its structural complexity offers valuable insights into the design principles governing high-affinity ligands for various biological targets, particularly within neurological and oncological therapeutic domains [3] [6] [7].
The benzothiazole-benzimidazole hybrid core represents a strategic molecular design that synergistically combines the advantageous properties of both heterocyclic systems. This hybrid architecture demonstrates several structurally and functionally significant characteristics:
Electronic Complementarity: The benzothiazole moiety contributes electron-deficient properties due to the thiazole nitrogen, while the benzimidazole unit provides electron-rich character through its imidazole ring. This polarization creates an electronically complementary system that enhances binding interactions with biological targets through diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces [7].
Structural Rigidity: The planar configuration across both fused ring systems provides conformational restraint that reduces entropy penalties upon binding to biological macromolecules. This rigidity is exemplified in the dihedral angle between the benzimidazole and benzothiazole rings, which favors co-planarity and facilitates deep insertion into enzyme active sites or receptor pockets [7].
Biopotential Integration: Benzothiazole derivatives demonstrate notable pharmacokinetic properties, including favorable blood-brain barrier penetration, while benzimidazoles offer versatile hydrogen-bonding capabilities. This integration creates molecules with enhanced bioactivity profiles, as demonstrated by the compound's investigation in neurological disorders [7].
Pharmacologically, this scaffold exhibits significant potential as a kinase inhibitor, particularly targeting the JNK (c-Jun N-terminal kinase) pathway implicated in neurodegenerative processes. The structural features of the hybrid system enable specific interactions with the ATP-binding pocket of JNK isoforms, potentially modulating signaling cascades associated with neuronal apoptosis. Additionally, the acetamide substituent serves as a crucial hydrogen-bond donor/acceptor pair, further enhancing target affinity [7].
Table 1: Comparative Analysis of Heterocyclic Components in the Hybrid Scaffold
Structural Feature | Benzothiazole Contribution | Benzimidazole Contribution | Functional Synergy |
---|---|---|---|
Core Electronics | Electron-deficient character | Electron-rich character | Complementary π-system for protein binding |
Hydrogen Bonding Capacity | Thiazole nitrogen (weak acceptor) | Imidazole NH (strong donor), N atoms (acceptors) | Versatile H-bonding network formation |
Biological Privilege | Blood-brain barrier penetration | Histidine mimicry in enzyme targets | Enhanced CNS bioavailability and target engagement |
Spatial Orientation | Planar fused ring system | Methyl group at position 2 introduces controlled steric hindrance | Optimized binding pocket insertion with steric selectivity |
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide belongs to the specialized class of bis-heterocyclic acetamides, specifically categorized as a benzothiazolyl-benzimidazole hybrid with an acetamide functionalization. This classification reflects its structural integration of two nitrogen-containing heterocycles linked through a nitrogen-carbon bond with an acetylated aromatic amine [3] [6].
The systematic nomenclature follows IUPAC conventions for substituted benzimidazoles:
Systematic IUPAC Name: N-[1-(1,3-Benzothiazol-6-yl)-2-methyl-1H-benzimidazol-5-yl]acetamideRationale: The parent heterocycle is identified as 1H-benzimidazole with a methyl substituent at position 2. The nitrogen at position 1 is substituted by the 6-benzothiazolyl group. The acetamide functionality is attached to the benzimidazole ring at position 5 through the nitrogen atom [1] [6].
Molecular Formula: C₁₇H₁₄N₄OSThis formula accounts for the benzothiazole (C₇H₄NS), 2-methylbenzimidazole (C₈H₆N₂), acetamide group (C₂H₃NO), accounting for the shared atoms at the connection points [1] [3].
Molecular Weight: 322.38 g/molCalculated based on the molecular formula and confirmed by analytical data [3] [4].
Alternative Designations:
Table 2: Comprehensive Chemical Identifiers of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide
Identifier Type | Specification | Source/Reference |
---|---|---|
Systematic Name | N-[1-(1,3-Benzothiazol-6-yl)-2-methyl-1H-benzimidazol-5-yl]acetamide | PubChem [1] |
CAS Registry Number | 77464-35-8 | Multiple sources [3] [4] [6] |
Molecular Formula | C₁₇H₁₄N₄OS | Consistent across sources [1] [3] [6] |
Exact Mass | 322.0886 g/mol | Calculated from formula |
Deuterated Analog | N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide-d6 (C₁₇H₈D₆N₄OS; MW 328.42) | LGC Standards [2] |
Canonical SMILES | CC(=O)NC1=CC2=C(N=C1N1C3=CC4=C(C=C3N=S4)C=C1)C | Derived from structure |
InChI Key | UZIRNKRDVQUZQO-UHFFFAOYSA-N | Computed identifier |
The molecular structure exhibits several chemically significant features: (1) The benzimidazole nitrogen (N-1) connects directly to the C-6 position of the benzothiazole ring, creating a conformationally restricted biaryl-like system; (2) The 2-methyl group on the benzimidazole prevents tautomerization and provides steric influence; (3) The acetamide moiety at the 5-position of benzimidazole introduces a flexible hydrogen-bonding element crucial for target interaction [1] [6].
The development of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide reflects pivotal advancements in heterocyclic chemistry focused on pharmacologically optimized hybrid molecules. Its emergence can be traced to three significant phases in medicinal chemistry:
Privileged Scaffold Recognition (1980s-1990s): The independent exploration of benzothiazoles and benzimidazoles as biologically active templates established their therapeutic relevance. Benzimidazoles gained prominence as antiparasitic agents (albendazole) and proton pump inhibitors (omeprazole), while benzothiazoles emerged as kinase modulators and antimicrobial agents. This period established the foundational SAR understanding that informed later hybrid designs [7] [8].
Rational Hybridization Era (Late 1990s-Early 2000s): The strategic combination of these heterocycles commenced with the synthesis of simpler benzothiazolyl-benzimidazole derivatives targeting various enzyme systems. Patent literature from this period reveals intensive investigation into similar scaffolds for oncological and neurological applications. Specifically, the structural template incorporating the acetamide linker at the benzimidazole 5-position emerged as a key modification to enhance solubility and hydrogen-bonding capacity relative to unsubstituted analogs [7].
Targeted Therapeutic Development (Post-2000): The specific compound entered scientific literature through kinase inhibitor research, particularly in the context of neurodegenerative diseases. A seminal patent (SG173584A1) detailed its synthesis and identification as a potent inhibitor of c-Jun N-terminal kinase (JNK), highlighting its neuroprotective potential in models of Alzheimer's disease and cerebral ischemia. This established its pharmacological significance beyond basic heterocyclic chemistry into applied therapeutic development [7].
Table 3: Historical Development Milestones of Benzothiazole-Benzimidazole Hybrids
Time Period | Key Advancement | Impact on Compound Development |
---|---|---|
Pre-1990 | Benzimidazole therapeutics (e.g., thiabendazole, omeprazole) | Established medicinal relevance of benzimidazole core |
1990-2000 | Benzothiazole-based neuroprotective agents (e.g., riluzole derivatives) | Validated benzothiazole as CNS-active scaffold |
Early 2000s | Rational design of bis-heterocyclic kinase inhibitors | Conceptual foundation for hybrid scaffold development |
2005-2010 | Specific disclosure of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide in JNK inhibitor patents | Direct emergence as a candidate therapeutic agent |
Post-2010 | Commercial availability as research chemical (e.g., CAS 77464-35-8) | Enabled broader research applications beyond original patent |
The compound's synthesis typically employs convergent strategies: (1) Preparation of 5-nitro-2-methylbenzimidazole; (2) N-alkylation with 6-chlorobenzothiazole; (3) Reduction of the nitro group; (4) Final acetylation to install the acetamide functionality. This route exemplifies modern heterocyclic coupling approaches that enable efficient assembly of complex targets [7].
Commercial availability followed its biological validation, with specialty chemical suppliers (e.g., Santa Cruz Biotechnology, Aladdin Scientific, LGC Standards) listing the compound and its deuterated analog (acetamide-d6) for research purposes. Current applications focus primarily on kinase inhibition studies, particularly investigating JNK signaling pathways in neurodegeneration, positioning it as a significant tool compound in contemporary neuroscience research [2] [3] [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1